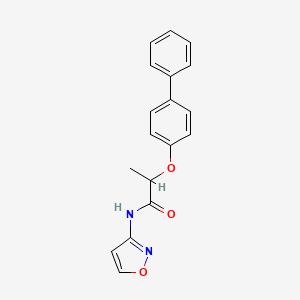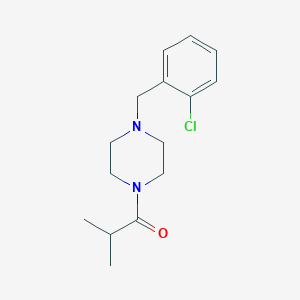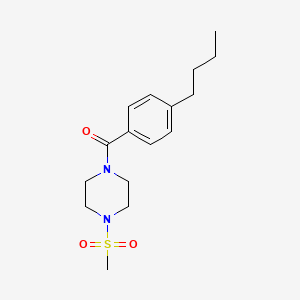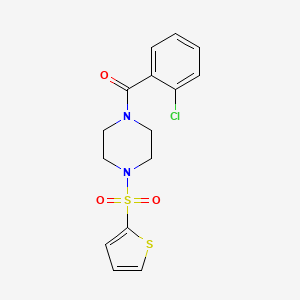
2-(4-biphenylyloxy)-N-3-isoxazolylpropanamide
説明
2-(4-biphenylyloxy)-N-3-isoxazolylpropanamide, also known as BIPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BIPPO is a synthetic compound that was first synthesized in 2008 by a team of researchers at the University of California, San Diego, led by Dr. James S. Nowick. Since then, several studies have been conducted to explore the various properties and applications of this compound.
作用機序
The mechanism of action of 2-(4-biphenylyloxy)-N-3-isoxazolylpropanamide involves the binding of the compound to the Aβ peptide, which prevents the formation of toxic oligomers and fibrils. This compound binds to the hydrophobic pockets of the Aβ peptide, which prevents the peptide from aggregating and forming toxic structures.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the aggregation of Aβ peptides, this compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. This compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 2-(4-biphenylyloxy)-N-3-isoxazolylpropanamide for lab experiments is its ability to effectively inhibit the aggregation of Aβ peptides at low concentrations. This makes it a potentially useful tool for studying the mechanisms of Alzheimer's disease and developing new treatments. However, one limitation of this compound is its low solubility in aqueous solutions, which may make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for the study of 2-(4-biphenylyloxy)-N-3-isoxazolylpropanamide. One potential direction is the development of new Alzheimer's disease treatments based on the compound. Another potential direction is the development of new drugs based on the structure of this compound that can be used to treat other diseases related to protein aggregation, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine.
科学的研究の応用
2-(4-biphenylyloxy)-N-3-isoxazolylpropanamide has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of this compound is its ability to inhibit the aggregation of amyloid beta (Aβ) peptides, which are believed to play a key role in the development of Alzheimer's disease. Several studies have shown that this compound can effectively inhibit the aggregation of Aβ peptides, making it a potential candidate for the development of new Alzheimer's disease treatments.
特性
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-13(18(21)19-17-11-12-22-20-17)23-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNQWFRYQKZQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NOC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4431397.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-N'-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4431406.png)
![1-[2-(4-ethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4431412.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431440.png)
![2-[(1-adamantylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4431447.png)

![5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4431460.png)


![methyl 2-[(1-adamantylacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4431468.png)
![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4431485.png)
![4-methyl-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B4431489.png)
